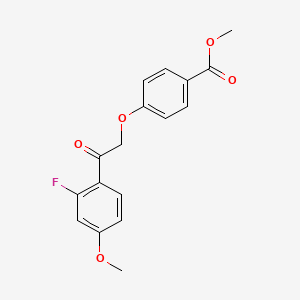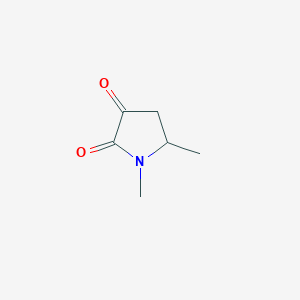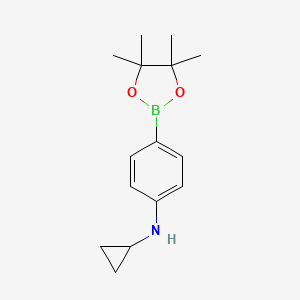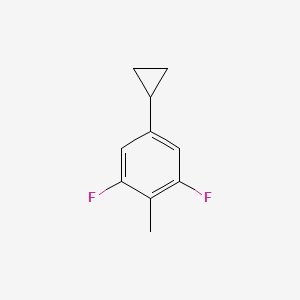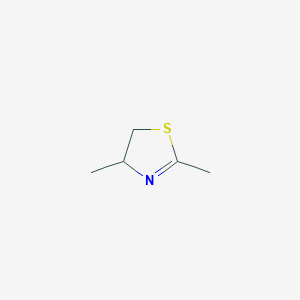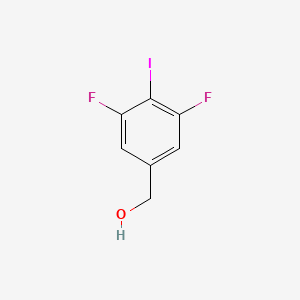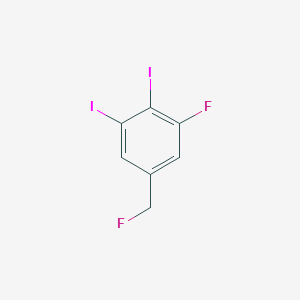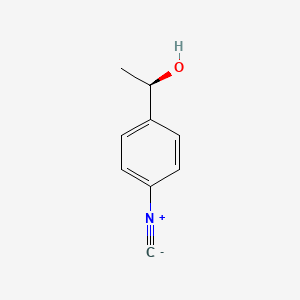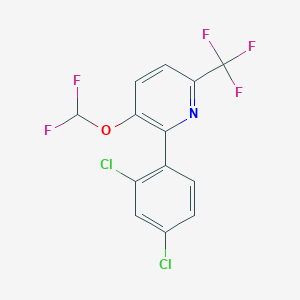
2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorophenyl, difluoromethoxy, and trifluoromethyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Substituents: The dichlorophenyl, difluoromethoxy, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Various substitution reactions can be employed to replace one or more substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in a biological setting, the compound may bind to a particular enzyme, inhibiting its activity and thereby affecting a cellular process.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine
- 2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-4-(trifluoromethyl)pyridine
- 2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-6-(difluoromethyl)pyridine
Uniqueness
2-(2,4-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H6Cl2F5NO |
|---|---|
Peso molecular |
358.09 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H6Cl2F5NO/c14-6-1-2-7(8(15)5-6)11-9(22-12(16)17)3-4-10(21-11)13(18,19)20/h1-5,12H |
Clave InChI |
BXNJQHUKTRATOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=N2)C(F)(F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



